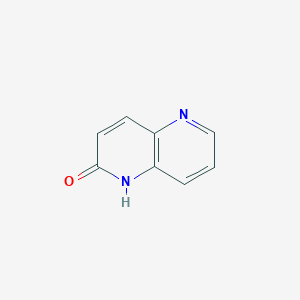

1,5-Naphthyridin-2(1H)-one

Descripción

Significance of Naphthyridinone Scaffolds in Medicinal Chemistry

Naphthyridinone scaffolds, including the 1,5-naphthyridin-2(1H)-one isomer, are of profound interest in medicinal chemistry due to their inherent biological activities and their ability to serve as a core structure for the design of potent and selective drug candidates. mdpi.comontosight.ai These scaffolds are considered "privileged structures" because they can interact with a variety of biological receptors and enzymes with high affinity. nih.gov The presence of nitrogen atoms in the bicyclic system allows for hydrogen bonding and other key interactions within biological targets, while the planar aromatic nature of the ring system facilitates π-π stacking interactions. ontosight.ai

The versatility of the naphthyridinone core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological properties. This structural diversity has led to the discovery of naphthyridinone derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comontosight.ai For instance, derivatives of this compound have shown promise as inhibitors of enzymes crucial for disease progression, such as poly (ADP-ribose) polymerase (PARP) and HIV integrase. nih.govacs.org

Historical Context of Naphthyridine Chemistry

The study of naphthyridines, the parent heterocyclic systems of naphthyridinones, dates back to the late 19th century. The first synthesis of a naphthyridine derivative was reported in 1893 by Reissert. researchgate.net However, it was not until 1927 that the unsubstituted parent 1,5-naphthyridine (B1222797) was synthesized. nih.gov Early research into naphthyridine chemistry was largely driven by academic curiosity.

A significant turning point in the history of naphthyridine chemistry was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in 1962. nih.gov This discovery sparked immense interest in the therapeutic potential of naphthyridine-containing compounds and led to extensive research into their synthesis and biological evaluation. digitallibrary.co.in Over the subsequent decades, a vast body of literature has accumulated on the chemistry and biological activities of all six possible naphthyridine isomers and their derivatives, with 1,8-naphthyridines initially receiving the most attention due to the success of nalidixic acid. digitallibrary.co.in More recently, research has expanded to explore the potential of other isomers, including the 1,5-naphthyridine series. mdpi.com

Scope and Focus of Contemporary Research on this compound

Contemporary research on this compound is multifaceted, with a strong emphasis on its applications in drug discovery. Key areas of investigation include the development of novel synthetic methodologies, the exploration of its diverse biological activities, and the elucidation of its structure-activity relationships (SAR).

Synthetic Strategies: Chemists are continuously developing more efficient and versatile methods for the synthesis of the this compound core and its derivatives. Classical methods like the Skraup and Friedländer reactions are still employed, while newer techniques involving cyclization reactions and cross-coupling reactions are gaining prominence for their ability to generate complex and diverse molecular libraries. mdpi.com

Biological Activities: A primary focus of current research is the investigation of the therapeutic potential of this compound derivatives. Recent studies have highlighted their efficacy as:

Antitubercular agents: Certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis. nih.govresearchgate.netasianpubs.org

Antiviral agents: Notably, derivatives have been developed as inhibitors of HIV-1 integrase. acs.orgacs.org

Anticancer agents: The scaffold has been utilized to create potent and selective inhibitors of PARP-1, a key enzyme in DNA repair, and as hyper-activators of human caseinolytic peptidase P (hClpP). nih.govresearcher.lifenih.govbohrium.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of contemporary research involves systematic modifications of the this compound scaffold to understand how different substituents influence biological activity. acs.org These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Interactive Data Tables

Research Findings on this compound Derivatives

| Derivative Class | Target/Application | Key Findings |

| 1,2,3-Triazole Analogues | Antitubercular | 3-cyano and 4-cyano substituted analogues showed superior activity with a Minimum Inhibitory Concentration (MIC) of 4.0 μg/ml against M. tuberculosis. nih.gov |

| Carbohydrazide Derivatives | Antitubercular | A 3-cyano substituted derivative displayed potent activity with a MIC value of 4 µg/mL against M. tuberculosis. asianpubs.org |

| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one Derivatives | HIV Integrase Inhibitors | Carboxamide congeners showed potent antiviral activity in cellular assays, with some achieving low nanomolar IC50 values in strand transfer assays. acs.org |

| 3-Ethyl-1,5-naphthyridin-2(1H)-one Derivatives | PARP-1 Selective Inhibitors | Compound 8m was identified as a highly potent and selective PARP-1 inhibitor with an IC50 value of 0.49 nM. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSCKNLUYOABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343425 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10261-82-2 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Naphthyridin 2 1h One and Its Derivatives

Classical Cyclization Reactions

Traditional methods for constructing the 1,5-naphthyridine (B1222797) framework have long relied on cyclization reactions, which form one of the pyridine (B92270) rings from a pre-existing pyridine precursor. These foundational techniques remain relevant in heterocyclic chemistry.

Skraup-Type Methodologies

The Skraup synthesis is a classic method for preparing quinolines and has been adapted for the synthesis of naphthyridines. The archetypal reaction involves heating a 3-aminopyridine (B143674) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgnih.govrti.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring system. organicreactions.orgrti.org

A notable example that directly leads to a precursor of the target compound is the reaction of 6-methoxy-3-aminopyridine with acetaldehyde, which yields 2-hydroxy-6-methyl-1,5-naphthyridine. mdpi.com The 2-hydroxy-1,5-naphthyridine exists in tautomeric equilibrium with its corresponding 1,5-Naphthyridin-2(1H)-one form. Modified Skraup reactions have also been employed to create more complex fused systems, such as 5,10-dihydrobenzo[b] nih.govchim.itnaphthyridin-10-one. nih.gov

| Starting Material | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidant (e.g., nitrobenzene) | 1,5-Naphthyridine | organicreactions.orgnih.gov |

| 6-Methoxy-3-aminopyridine | Acetaldehyde | 2-Hydroxy-6-methyl-1,5-naphthyridine | mdpi.com |

| 6-Methoxy-3-pyridinamine | 2,6-Dichloro-3-nitrobenzoic acid, then H₂SO₄ | 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govchim.itnaphthyridin-10-one | nih.gov |

Friedländer Condensation Approaches

The Friedländer annulation is another versatile and widely used method for synthesizing quinolines and their aza-analogs, including 1,5-naphthyridines. nih.gov The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis. nih.gov

This approach is particularly effective for producing fused 1,5-naphthyridine systems. For instance, modified Friedländer reactions have been utilized to prepare various benzo[b] nih.govchim.itnaphthyridine derivatives. nih.gov The general strategy involves reacting a 3-aminopyridine-4-carbaldehyde or a related ketone with an active methylene (B1212753) compound, which upon condensation and subsequent cyclodehydration, forms the second pyridine ring of the naphthyridine core. While this is a common strategy for the general class of compounds, specific examples leading directly to the parent this compound are less commonly detailed than for other isomers.

| Reactant A | Reactant B | Conditions | Product Type | Reference |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | EtOH, NaOH | Benzo[b] nih.govchim.itnaphthyridine derivative | nih.gov |

| 6-Aminoimidazo[1,2-a]pyridine-5-carbaldehyde | Various ketones (acetone, acetophenone, etc.) | EtOH/KOH or AcOH | Imidazo[1,2-a] nih.govchim.itnaphthyridines | nih.gov |

Semmler-Wolff Transposition of Oximes

The Semmler-Wolff reaction, or Wolff-Semmler aromatization, is the acid-catalyzed rearrangement of α,β-unsaturated cyclohexenyl ketoximes into aromatic amines. This reaction has found a specific application in the synthesis of fused 1,5-naphthyridinone derivatives.

A key example is the acid-mediated treatment of specific oximes to form 3,4-dihydrobenzo[c] nih.govchim.itnaphthyridin-2(1H)-ones. The reaction proceeds through a Semmler-Wolff transposition mechanism. This transformation yields the fused naphthyridinone structures in good yields and is a valuable method for creating these complex heterocyclic systems. nih.gov

Modern Coupling and Cycloaddition Strategies

Contemporary synthetic organic chemistry has seen the rise of transition-metal-catalyzed reactions, which offer powerful and efficient alternatives for constructing complex molecular architectures like this compound.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for the synthesis of 1,5-naphthyridinones. wikipedia.org This modern approach typically involves an intramolecular cyclization of a suitably functionalized pyridine derivative.

One documented synthesis involves a palladium-mediated reaction starting from a substituted 3-aminopyridine. For example, 2-bromo-6-fluoropyridin-3-amine (B1374916) was subjected to a Heck reaction with methyl acrylate. The resulting intermediate subsequently undergoes cyclization to form the 1,5-naphthyridinone ring system. nih.gov A process termed "Heck lactamization" has also been developed for the rapid synthesis of a naphthyridinone core by reacting 2,6-dichloroacrylanilide with a trihalo-substituted pyridine. nih.gov These methods highlight the utility of palladium catalysis in forming the bicyclic structure through C-C bond formation and subsequent cyclization.

| Starting Material | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, PBu₃, AcOH | 1,5-Naphthyridinone derivative | nih.gov |

| 2,6-Dichloroacrylanilide | Trihalo-substituted pyridine | Palladium catalyst | Naphthyridinone core | nih.gov |

Mannich Methylenation Techniques

The Mannich reaction is a three-component condensation that results in the aminoalkylation of an acidic proton located on a substrate. wikipedia.org It typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen.

While the Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, its application in the primary construction of the this compound core is not well-documented in the reviewed literature. Searches for methodologies using Mannich-type reactions to form the bicyclic naphthyridinone ring system did not yield direct examples. However, the Mannich reaction has been used to modify an existing fused 1,5-naphthyridine scaffold. In the industrial synthesis of the antimalarial drug pyronaridine, a Mannich reaction using formaldehyde (B43269) and pyrrolidine (B122466) is employed to add a side chain to a pre-formed benzo[b] nih.govchim.itnaphthyridinone derivative, demonstrating its utility in the derivatization of these heterocycles rather than their initial synthesis. nih.gov

Aza-Diels-Alder and [4+2] Cycloaddition Processes

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, provides an effective route to precursors of 1,5-naphthyridinones. This pericyclic reaction, along with other [4+2] cycloaddition processes, typically yields tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the desired naphthyridine or naphthyridinone core.

A common approach involves the Lewis acid-activated Povarov reaction, where an imine, generated from a 3-aminopyridine and an aldehyde, acts as the azadiene. This reacts with an olefin (dienophile) in a [4+2] cycloaddition. The resulting tetrahydro-1,5-naphthyridine can be subsequently oxidized to the aromatic 1,5-naphthyridine. While this method does not directly produce the 2(1H)-one, the resulting naphthyridine can be converted to the target compound through further functionalization. nih.govresearchgate.net

Intramolecular [4+2] cycloaddition reactions have also been employed to construct fused 1,5-naphthyridine systems. For instance, the reaction of functionalized aldimines derived from 3-aminopyridine and aldehydes containing an ortho-alkyne group can undergo an intramolecular cycloaddition, followed by dehydrogenation, to yield chromeno[4,3-b] nih.govresearchgate.netnaphthyridines. mdpi.com Similarly, microwave-mediated intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines can lead to dihydrobenzo[c] nih.govresearchgate.netnaphthyridines. mdpi.com

A specific example leading to a fused this compound derivative involves the treatment of oximes with acid, which proceeds through a Semmlere–Wolff transposition to form 3,4-dihydrobenzo[c] nih.govresearchgate.netnaphthyridin-2(1H)-ones. mdpi.comnih.gov

Table 1: Examples of [4+2] Cycloaddition Reactions in the Synthesis of 1,5-Naphthyridine Scaffolds

| Reaction Type | Reactants | Product Type | Reference |

| Povarov Reaction | Imines (from 3-aminopyridines), Styrenes | Tetrahydro-1,5-naphthyridines | nih.govresearchgate.net |

| Intramolecular Cycloaddition | Aldimines with ortho-alkyne groups | Chromeno[4,3-b] nih.govresearchgate.netnaphthyridines | mdpi.com |

| Semmlere–Wolff Transposition | Oximes | 3,4-Dihydrobenzo[c] nih.govresearchgate.netnaphthyridin-2(1H)-ones | mdpi.comnih.gov |

Electrocyclic Ring Closure Methods

Electrocyclic ring closure reactions offer another pathway to the 1,5-naphthyridine skeleton. This approach involves the formation of a new six-membered ring from an acyclic conjugated precursor through the redistribution of π-electrons.

One documented method involves the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). The reaction is proposed to proceed through a stepwise [4+2]-cycloaddition mechanism, which can also be described as a 6π-electrocyclic ring closure of a 3-azatriene intermediate. The presence of the nitrogen atom in the pyridine ring deactivates the system for electrophilic substitution, favoring the electrocyclization pathway. The initial cyclization product undergoes prototropic tautomerization and subsequent aromatization to yield the substituted 1,5-naphthyridine.

While this method directly yields the 1,5-naphthyridine core, the synthesis of the this compound derivative would require the appropriate choice of starting materials, such as an alkyne bearing a protected or latent carboxyl group, which could be subsequently converted to the lactam functionality.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound scaffold. The Suzuki-Miyaura coupling, in particular, is widely used to form carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

The typical strategy involves the conversion of the this compound to its corresponding 2-chloro-1,5-naphthyridine (B1368886) derivative. This is commonly achieved by treating the naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The resulting 2-chloro-1,5-naphthyridine is an excellent substrate for Suzuki coupling.

In a typical Suzuki reaction, the 2-chloro-1,5-naphthyridine is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃). This reaction facilitates the formation of a C-C bond at the 2-position of the naphthyridine ring, leading to a wide range of 2-substituted derivatives. This methodology has been successfully applied to the synthesis of 2,8-disubstituted-1,5-naphthyridine analogues by employing a sequential Suzuki coupling strategy on a dibrominated 1,5-naphthyridine intermediate.

Table 2: Suzuki Coupling for Derivatization of 1,5-Naphthyridines

| Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

| 2-Chloro-1,5-naphthyridine | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-1,5-naphthyridines | wikipedia.org |

| 2,8-Dibromo-1,5-naphthyridine | Arylboronic acids | Pd(dppf)Cl₂ / Cs₂CO₃ | 2,8-Diaryl-1,5-naphthyridines | libretexts.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of amino-substituted 1,5-naphthyridine derivatives, which are important intermediates in medicinal chemistry.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination typically starts with a halo-substituted 1,5-naphthyridine, most commonly 2-chloro-1,5-naphthyridine. The reaction involves the coupling of the halo-naphthyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide (NaOtBu). A variety of phosphine (B1218219) ligands, such as Xantphos or BINAP, are often employed to facilitate the catalytic cycle. wikipedia.org

This methodology provides a direct and efficient route to 2-amino-1,5-naphthyridine derivatives. The reaction conditions can be tailored to accommodate a wide range of amine coupling partners, allowing for the synthesis of a diverse library of N-substituted 1,5-naphthyridine analogues. For instance, the reaction of 2-chloro-1,5-naphthyridine with various amines using a palladium catalyst and a phosphine ligand leads to the corresponding 2-amino-1,5-naphthyridine derivatives in good yields. This approach has also been utilized in the synthesis of nitropyridylnaphthalene derivatives, which are precursors to fused naphthyridine systems. mdpi.com

Click Chemistry Approaches for Triazole Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for conjugating molecules. mdpi.com This reaction has been successfully applied to the synthesis of this compound-1,2,3-triazole hybrids.

The general strategy involves the preparation of an alkyne-functionalized this compound and its subsequent reaction with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, promotes the [3+2] cycloaddition between the alkyne and azide to selectively form the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

A specific synthetic route to these hybrids involves a series of reactions starting from a suitable precursor, which is then subjected to protection, oxidation, and cyclization to form the this compound core bearing an alkyne moiety. This alkyne-functionalized naphthyridinone is then reacted with a variety of substituted azides via a CuAAC reaction to yield a library of this compound tethered 1,2,3-triazole analogues.

Cross-Aldol Condensation Reactions

While direct construction of the this compound ring via a classical cross-aldol condensation is not commonly reported, aldol-type reactions play a crucial role in the synthesis of precursors for naphthyridines. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline (B57606) and naphthyridine synthesis. researchgate.netwikipedia.org This reaction proceeds through an initial aldol-type addition followed by cyclization and dehydration.

A more direct application of an aldol-related methodology is the copper(I)-catalyzed retro-aldol reaction of β-hydroxyketones with ortho-aminonicotinaldehydes to produce naphthyridines. nih.govrsc.org In this process, the β-hydroxyketone serves as a regiospecific source of a ketone enolate through a copper-catalyzed retro-aldol Cα-Cβ bond cleavage. The in situ generated copper enolate then undergoes a kinetically favorable cyclization with the ortho-aminonicotinaldehyde. This is followed by dehydration to yield the naphthyridine product in a chemo- and regioselective manner. nih.gov The mild and weakly basic conditions of this reaction are advantageous as they suppress potential side reactions of the aldehyde starting material. nih.gov

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further derivatization and functionalization are often necessary to modulate its properties. Several strategies are commonly employed:

Conversion to 2-Halo-1,5-naphthyridines: As mentioned previously, the carbonyl group of this compound can be converted into a good leaving group, typically a halide. Treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) transforms the 2-oxo group into a 2-chloro group. nih.gov This 2-chloro-1,5-naphthyridine is a key intermediate for a variety of nucleophilic substitution and cross-coupling reactions, including Suzuki and Buchwald-Hartwig reactions. nih.gov

N-Alkylation: The nitrogen atom at the 1-position of the naphthyridinone ring can be readily alkylated. This is typically achieved through a nucleophilic substitution reaction with an alkyl halide in the presence of a base. This functionalization allows for the introduction of a wide range of substituents at the N1 position, which can significantly influence the biological activity and physical properties of the molecule.

Electrophilic Aromatic Substitution: The 1,5-naphthyridine ring system can undergo electrophilic aromatic substitution reactions, such as halogenation. For example, bromination of the 1,5-naphthyridine ring can be carried out using bromine in acetic acid. The position of substitution is directed by the existing substituents on the ring. These halogenated derivatives can then serve as handles for further functionalization through cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): In addition to palladium-catalyzed reactions, halo-substituted 1,5-naphthyridines can undergo direct nucleophilic aromatic substitution with various nucleophiles, such as amines, alkoxides, and thiolates. The reactivity of the halo-naphthyridine towards SₙAr is dependent on the position of the halogen and the electronic nature of the ring.

Halogenation of the Naphthyridinone Core (e.g., Chlorination using POCl3, PCl5)

The conversion of the carbonyl group in 1,5-naphthyridin-2(1H)-ones to a halide is a critical transformation, as the resulting halo-naphthyridines are valuable intermediates for further modification. nih.gov The most common method for this conversion is chlorination using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). nih.govindianchemicalsociety.com This reaction transforms the lactam functionality into a more reactive 2-chloro-1,5-naphthyridine derivative.

The combination of POCl₃ and PCl₅ is a potent chlorinating agent for a variety of heterocyclic compounds. indianchemicalsociety.com For instance, this compound and its substituted analogs can be effectively converted to their corresponding 2-chloro derivatives. nih.gov This process is foundational for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the C2-position. nih.gov The reaction of this compound with POCl₃ yields 2-chloro-1,5-naphthyridine, a key precursor for creating ligands and other functionalized molecules. nih.gov Similarly, other substituted naphthyridinones can be chlorinated using either PCl₅ or POCl₃ to afford the corresponding 2-chloro derivatives, which can then be used in further synthetic steps such as metal-catalyzed dimerization. nih.govmdpi.com

Nucleophilic Substitution Reactions

The halogen atom introduced onto the 1,5-naphthyridine ring is an excellent leaving group, making halo-1,5-naphthyridines prime substrates for nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiols, at the position of halogenation.

For example, 2-chloro-1,5-naphthyridine derivatives can undergo nucleophilic aromatic substitution (SNAr) with various amines to produce amino-1,5-naphthyridine compounds. nih.gov Microwave-assisted nucleophilic substitution reactions have been successfully employed for this purpose. nih.gov Similarly, the reaction of 4-chloro-1,5-naphthyridine (B1297630) with 3-(2-nitro-1-imidazolyl)-propylamine results in the corresponding 4-amino-1,5-naphthyridine derivative. nih.gov Thiolates are also effective nucleophiles; for instance, sodium methanethiol (B179389) reacts with a chloro derivative to furnish a methylsulfanyl derivative. mdpi.com

| Substrate | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-1,5-naphthyridine derivative | Various Amines | SNAr | 2-Amino-1,5-naphthyridine derivative | nih.gov |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | SNAr | 4-Amino-1,5-naphthyridine derivative | nih.gov |

| Chloro-1,5-naphthyridine derivative | Sodium methanethiol | SNAr | Methylsulfanyl-1,5-naphthyridine derivative | mdpi.com |

N-Alkylation and N-Functionalization

The nitrogen atom at the 1-position of the this compound ring can act as a nucleophile, allowing for N-alkylation and N-functionalization. nih.gov These reactions typically involve the treatment of the naphthyridinone with an electrophile, such as an alkyl halide, in the presence of a base.

For example, the alkylation of 1,5-naphthyridines with 2-bromoethanol (B42945) in the presence of cesium carbonate yields the corresponding N-alkylated product. nih.gov Similarly, 1,5-naphthyridine-2,6-dione can be dialkylated with 1-bromooctane (B94149). nih.gov The N1 nitrogen can react with a diverse range of electrophilic reagents, including isocyanates, epoxides, and tosyl halides, to create a library of N-functionalized compounds. nih.gov

| Substrate | Electrophile | Base | Product | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine | 2-Bromoethanol | Cesium carbonate | N-(2-hydroxyethyl)-1,5-naphthyridinium bromide | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Not specified | 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

| Tetrahydro-1,5-naphthyridine | Isocyanates, epoxides, tosyl halides | Not specified | Library of N1-functionalized tetrahydro-1,5-naphthyridines | nih.gov |

Functional Group Interconversion and Coupling Reactions

Derivatives of this compound can undergo various functional group interconversions and coupling reactions to build more complex molecular architectures. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly powerful tools in this context. mdpi.com

For instance, a Heck reaction between 2-bromo-6-fluoropyridin-3-amine and methyl acrylate, followed by cyclization, has been used to prepare a 1,5-naphthyridine derivative. mdpi.com The Suzuki reaction, which couples an organoboron compound with a halide, has been employed to synthesize new 1,5-naphthyridine derivatives by reacting 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids, resulting in high yields of the desired products. researchgate.net The Buchwald-Hartwig amination, another palladium-catalyzed reaction, allows for the incorporation of amines into the heterocyclic ring. nih.gov

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Heck Reaction & Cyclization | 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | Palladium catalyst, PBu₃, AcOH | 1,5-Naphthyridine derivative | mdpi.com |

| Suzuki Coupling | 2-Iodo-1,5-naphthyridine, Aromatic/Heteroaromatic boronic acids | Palladium catalyst | 2-Aryl/Heteroaryl-1,5-naphthyridines | researchgate.net |

| Buchwald-Hartwig Amination | Halogenated 1,5-naphthyridine, Amines | Palladium catalyst, XantPhos | Amino-1,5-naphthyridine derivatives | nih.gov |

Chemical Reactivity and Transformation Pathways of 1,5 Naphthyridin 2 1h One

Electrophilic Substitution Reactions

Electrophilic attack on the 1,5-naphthyridine (B1222797) system can occur at either a nitrogen or a carbon atom. For 1,5-Naphthyridin-2(1H)-one, the most common electrophilic substitution occurs at the N1-position of the pyridinone ring.

N-Alkylation: The nitrogen atom of the pyridinone ring can act as a nucleophile, reacting with various electrophiles. For instance, N-alkylation of 1,5-naphthyridinones is readily achieved using alkyl halides. nih.gov In a related example, the dialkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) proceeds efficiently to yield the corresponding N,N'-dialkylated product. nih.gov Similarly, the nitrogen atom (N1) in tetrahydro-1,5-naphthyridines is nucleophilic and reacts with a range of electrophilic reagents, including isocyanates and epoxides. nih.govnih.gov

| Reactant Scaffold | Electrophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | N-Alkylation | 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

| Tetrahydro-1,5-naphthyridine | Isocyanates | N-Acylation (Urea formation) | N1-Substituted urea (B33335) derivative | nih.govnih.gov |

| Tetrahydro-1,5-naphthyridine | Epoxides | N-Alkylation (Ring opening) | N1-Substituted amino alcohol | nih.govnih.gov |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical transformation for functionalizing the 1,5-naphthyridine core. wikipedia.orglibretexts.org However, the hydroxyl group of the pyridinone in this compound is a poor leaving group. Therefore, a crucial first step is its conversion into a more reactive group, typically a halogen.

Halogenation: The carbonyl group of this compound can be converted into a chloro group, which is an excellent leaving group for subsequent SNAr reactions. nih.gov This is most frequently achieved by treatment with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction yields 2-chloro-1,5-naphthyridine (B1368886), a versatile intermediate for introducing a wide array of nucleophiles onto the naphthyridine ring. nih.govmdpi.com

Substitution of Halogen: Once formed, 2-chloro-1,5-naphthyridine readily undergoes nucleophilic substitution with various nucleophiles. nih.govmdpi.com

Amination: Reaction with amines or ammonia (B1221849) allows for the synthesis of 2-amino-1,5-naphthyridine derivatives. For example, selective amination of a 2-chloro-1,5-naphthyridine was achieved using ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures. mdpi.com

Other Nucleophiles: Besides amines, other nucleophiles can displace the chloro group. Azide (B81097) ions (from NaN₃) can be introduced and subsequently reduced to form amino groups. mdpi.com

| Starting Material | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | mdpi.com |

| 2-Chloro-1,5-naphthyridine | Sodium azide (NaN₃) | - | 2-Azido-1,5-naphthyridine | mdpi.com |

| 2-Chloro-1,5-naphthyridine derivatives | Various amines | Microwave-assisted | 2-Alkylamino-1,5-naphthyridines | mdpi.com |

Oxidative and Reductive Transformations

The oxidation state of the 1,5-naphthyridine ring system can be modulated through various oxidative and reductive methods.

Aromatization of Dihydro/Tetrahydro Derivatives: Dihydro- and tetrahydro-1,5-naphthyridine derivatives can be oxidized to their fully aromatic counterparts. nih.gov For instance, tetrahydro-1,5-naphthyridines, often synthesized via cycloaddition reactions, can undergo subsequent aromatization to yield the corresponding 1,5-naphthyridine. nih.gov This dehydrogenation can be achieved using various oxidizing agents or catalytic methods, such as visible-light photoredox catalysis combined with cobalt catalysis. nih.gov

Hydride Reduction: The carbonyl group in fused 1,5-naphthyridinone systems can be reduced to a methylene (B1212753) group. mdpi.com While direct hydride reduction of the pyridinone in this compound is less common, reductions of the aromatic system are known. The hydrogenation of the N-heteroarene ring is challenging due to its aromatic stability but can be achieved under specific catalytic conditions. nih.gov For example, a 1,5-naphthyridine-fused porphyrin dimer was reduced using an excess of sodium borohydride (B1222165) (NaBH₄). mdpi.com

Side Chain Modification Reactions

Once substituents are introduced onto the this compound core, they can be further modified. These modifications are crucial for creating libraries of compounds for various applications. The reactivity of the side chain is dictated by the functional groups present. For example, an amino group introduced via nucleophilic substitution can be acylated, alkylated, or used in cross-coupling reactions to build more complex structures. Similarly, a methyl group on the ring could potentially be halogenated or oxidized. nih.gov

Dimerization and Oligomerization Strategies

The 1,5-naphthyridine scaffold is a valuable building block for constructing larger, more complex architectures, including dimers and oligomers.

2,2'-bi-1,5-naphthyridine Dimer Formation: A key strategy for dimerization involves the 2-chloro-1,5-naphthyridine intermediate, derived from this compound. This intermediate can undergo coupling reactions to form 2,2'-bi-1,5-naphthyridine dimers. nih.govmdpi.com This transformation highlights the utility of converting the pyridinone oxygen into a good leaving group to facilitate carbon-carbon bond formation. nih.gov Other research has focused on synthesizing conformationally restricted naphthyridine dimers for applications in binding to nucleic acids like DNA and RNA. nih.gov

| Monomer Precursor | Key Intermediate | Reaction Type | Dimer Product | Reference |

|---|---|---|---|---|

| This compound | 2-Chloro-1,5-naphthyridine | Coupling Reaction | 2,2'-bi-1,5-naphthyridine | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 1,5 Naphthyridin 2 1h One Derivatives

Positional Substitution Effects on Biological Activity (e.g., N-1, C-3, 7-benzyl positions)

The biological profile of the 1,5-naphthyridin-2(1H)-one scaffold is highly sensitive to the placement of substituents on the core ring system. SAR studies have systematically explored various positions, with the N-1, C-3, and C-7 positions emerging as particularly critical for modulating activity.

N-1 Position: The substitution at the N-1 position significantly influences the potency of these compounds, particularly in the context of antibacterial agents targeting bacterial topoisomerase. Research on novel bacterial topoisomerase inhibitors (NBTIs) has shown that modifying the N-1 substituent is a key strategy for enhancing efficacy. For instance, the transition from an unsubstituted or simply substituted nitrogen to a more complex moiety can drastically alter the compound's interaction with the target enzyme. A notable example is the identification of a 1-cyanomethyl group as a beneficial substituent, which led to the development of compounds with improved potency and a broader spectrum of activity against various bacterial strains. researchgate.netnih.gov

C-3 Position: The C-3 position is another key site for modification that dictates the therapeutic application of the scaffold. A prominent example is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, where substitution at C-3 is integral to the molecule's efficacy. A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and identified as highly potent and selective PARP-1 inhibitors. researchgate.net In this series, the 3-ethyl group appears to be a crucial element for achieving high-affinity binding to the PARP-1 active site and for facilitating DNA trapping, a mechanism that contributes to the cytotoxic effect in cancer cells with specific DNA repair deficiencies. researchgate.net

C-7 Position: Substitution at the C-7 position has been shown to be vital for tuning the antibacterial spectrum and potency. SAR studies on oxabicyclooctane-linked NBTIs revealed that a narrow range of substituents is tolerated for optimal activity. nih.gov Specifically, the introduction of a halogen, such as fluorine, or a hydroxyl group at the C-7 position was found to be preferable. nih.gov The development of 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTIs resulted in compounds with significantly improved potency, exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against a panel of bacteria. researchgate.netnih.gov Substitutions at other positions on the naphthyridine ring generally led to a detrimental effect on antibacterial activity. nih.gov

| Compound | N-1 Substituent | C-7 Substituent | Key Biological Activity | Reference |

|---|---|---|---|---|

| AM-8722 Analog | Unspecified | Unspecified | Baseline NBTI activity | nih.gov |

| AM-8888 | -CH₂CN (Cyanomethyl) | -F (Fluoro) | Improved potency and spectrum (MICs: 0.016-4 µg/mL) | researchgate.netnih.gov |

| General NBTI Series | Varies | -OH (Hydroxyl) | Preferred substitution for optimal activity | nih.gov |

Impact of Functional Groups and Moieties on Pharmacological Profile

The specific functional groups and larger chemical moieties attached to the this compound core are decisive in defining the compound's pharmacological profile and its therapeutic target.

For antibacterial applications, electron-withdrawing groups and halogens have proven effective. A cyanomethyl group at N-1 and a fluoro group at C-7 are key features of potent NBTIs that target DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.gov Similarly, an alkoxy (specifically, methoxy) group at the C-2 position has been identified as a favorable substitution for antibacterial activity. nih.gov

The versatility of the scaffold is demonstrated by its adaptation for other therapeutic areas. The introduction of a simple ethyl group at the C-3 position shifts the activity towards PARP-1 inhibition, making these derivatives potential anticancer agents. researchgate.net Further derivatization by incorporating larger heterocyclic moieties leads to compounds targeting different kinase families. For example, linking aminothiazole or pyrazole (B372694) derivatives to the naphthyridine core resulted in potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, which is implicated in fibrosis and cancer. nih.gov

In the realm of anticancer research, linking a 1,2,3-triazole moiety to the this compound scaffold has yielded analogues with significant activity against M. tuberculosis and various cancer cell lines. researchgate.net This highlights how the addition of a distinct heterocyclic moiety can introduce new binding interactions and confer entirely different biological activities. The naturally occurring canthinone-type alkaloids, which contain the 1,5-naphthyridine (B1222797) core, demonstrate that hydroxyl and methoxy groups are important for their anti-inflammatory and anticancer properties. mdpi.com

| Functional Group/Moiety | Position | Pharmacological Target/Activity | Reference |

|---|---|---|---|

| Cyanomethyl (-CH₂CN) | N-1 | Bacterial Topoisomerase (Antibacterial) | researchgate.netnih.gov |

| Fluoro (-F) | C-7 | Bacterial Topoisomerase (Antibacterial) | researchgate.netnih.govnih.gov |

| Ethyl (-CH₂CH₃) | C-3 | PARP-1 (Anticancer) | researchgate.net |

| Aminothiazole | Varies | TGF-β Type I Receptor (ALK5) | nih.gov |

| Pyrazole | Varies | TGF-β Type I Receptor (ALK5) | nih.gov |

| 1,2,3-Triazole | Varies | Antitubercular & Anticancer | researchgate.net |

| Hydroxyl (-OH) / Methoxy (-OCH₃) | Varies | Anti-inflammatory & Anticancer (in Canthinones) | mdpi.com |

Conformational Aspects and Receptor Binding Affinity

The binding affinity of this compound derivatives is governed by their three-dimensional conformation and ability to form favorable interactions within the target's binding pocket. Molecular modeling techniques, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are invaluable tools for elucidating these interactions.

A clear demonstration of this principle is seen in the development of 1,5-naphthyridine derivatives as inhibitors of the TGF-β type I receptor, ALK5. nih.gov Initial docking studies were used to predict the binding mode of these inhibitors within the kinase domain of ALK5. These computational models proposed specific hydrogen bonds and hydrophobic interactions that were crucial for high-affinity binding. The accuracy of these conformational predictions was subsequently validated by solving the X-ray crystal structure of a potent inhibitor in complex with human ALK5. nih.gov This crystallographic data confirmed the proposed binding mode, providing a detailed, atomic-level understanding of the ligand-receptor interactions and a solid foundation for further structure-based drug design.

Similarly, molecular docking studies of potent anticancer this compound derivatives against the crystal structure of breast tumor kinase revealed promising binding interactions that explained their high efficacy. researchgate.net These studies underscore the importance of ligand conformation in achieving optimal shape complementarity with the receptor, which is a prerequisite for high binding affinity and biological activity.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the interaction between drug molecules and their biological targets, as enzymes and receptors are chiral entities. The spatial arrangement of atoms in this compound derivatives can significantly impact their pharmacological activity.

The development of PARP inhibitors has highlighted the importance of stereospecificity. Certain complex derivatives feature dual chiral centers, and their specific stereoisomeric configuration is what enables extensive and unique binding interactions with the PARP1/2 proteins. researchgate.net This precise three-dimensional arrangement is critical for positioning the key interacting groups correctly within the enzyme's active site, leading to high potency.

The synthesis of specific stereoisomers is a key strategy for exploring these effects. Methodologies like the Diels-Alder and Povarov-type cycloaddition reactions have been employed to create tetrahydro-1,5-naphthyridine structures with control over multiple stereocenters. nih.govnih.gov By synthesizing and testing optically pure enantiomers or diastereomers, researchers can determine which configuration possesses the optimal activity and potentially a better safety profile. This approach is fundamental to medicinal chemistry, as different stereoisomers of a drug can have vastly different activities, metabolic fates, and toxicities.

Pharmacological Applications and Biological Activities of 1,5 Naphthyridin 2 1h One Scaffolds

Antiviral Agents

The unique structural features of the 1,5-naphthyridin-2(1H)-one core have made it a valuable template for the design of antiviral drugs, particularly those targeting critical viral enzymes.

The HIV integrase (IN) enzyme, which is essential for the replication of the virus by inserting viral DNA into the host cell's genome, is a key target for antiretroviral therapy. nih.gov The this compound scaffold has been successfully utilized to develop potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

Researchers have disclosed a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives with potent inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that substituents at the N-1, C-3, and 7-benzyl positions of the naphthyridinone ring are crucial for activity. nih.gov Compounds with either carboxylic ester or carboxamide groups at the C-3 position achieved low nanomolar IC50 values in HIV integrase strand transfer assays. nih.gov Notably, several carboxamide derivatives demonstrated potent antiviral effects in cellular assays. nih.gov A 7-benzyl substituent was identified as critical for powerful enzyme inhibition. nih.gov

Another potent INSTI, GSK364735, is a 4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine derivative that showed strong anti-HIV replication activity with EC50 values of 1.2 nM and 5 nM in peripheral blood mononuclear cells (PBMCs) and MT-4 cells, respectively. nih.gov This compound was effective against wild-type viruses and those resistant to reverse transcriptase or protease inhibitors. nih.gov

Table 1: In Vitro Activity of Selected this compound Based HIV Integrase Inhibitors

| Compound | Target | Assay | Activity |

| GSK364735 | HIV Replication | MT-4 cells | EC50 = 5 nM nih.gov |

| GSK364735 | HIV Replication | PBMCs | EC50 = 1.2 nM nih.gov |

| 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives | HIV Integrase Strand Transfer | Enzymatic Assay | Low nanomolar IC50 nih.gov |

While the 1,5-naphthyridine (B1222797) scaffold has been extensively explored for anti-HIV agents, its application against other viral targets, including those related to COVID-19 (SARS-CoV-2), is not as widely documented in the current scientific literature. The primary focus of research for this particular chemical class has been on the inhibition of HIV-1 integrase.

Anticancer and Antitumor Agents

The versatility of the this compound scaffold extends to oncology, where its derivatives have been designed to inhibit several key targets involved in cancer cell proliferation, DNA repair, and signal transduction.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. youtube.comnih.gov PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.govx-mol.netresearchgate.net The therapeutic effect of these inhibitors is attributed not only to the catalytic inhibition of PARP but also to their ability to "trap" PARP enzymes on DNA, leading to cytotoxic DNA-PARP complexes. x-mol.netresearchgate.net

A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and identified as potent and selective PARP-1 inhibitors and DNA trappers. x-mol.netresearchgate.net Among these, compound 8m was found to be highly effective, inhibiting PARP-1 activity with an IC50 value of 0.49 nM and exhibiting a DNA trapping efficacy of 1.85 nM. x-mol.netresearchgate.net This compound also showed high selectivity for PARP-1 over PARP-2. x-mol.netresearchgate.net

Another significant compound based on this scaffold is AZD5305 , a potent and selective PARP1 inhibitor and PARP1-DNA trapper. semanticscholar.orgnih.gov This compound was designed for high selectivity for PARP1 over other PARP family members to potentially reduce toxicities associated with less selective inhibitors. nih.gov AZD5305 has demonstrated excellent in vivo efficacy in preclinical models. nih.gov Further optimization of the naphthyridinone series led to the identification of another preclinical candidate, compound 34 , which showed remarkable antitumor efficacy as a single agent and in combination with chemotherapy in a breast cancer xenograft model. nih.gov

Table 2: Activity of this compound Based PARP1 Inhibitors

| Compound | Target | Activity Metric | Value |

| Compound 8m | PARP-1 | IC50 (Enzymatic) | 0.49 nM x-mol.netresearchgate.net |

| Compound 8m | PARP-1 | DNA Trapping (In Vitro) | 1.85 nM x-mol.netresearchgate.net |

| AZD5305 | PARP-1 | PARP1-DNA Trapper | Potent and Selective nih.gov |

| Compound 34 | PARP-1 | Antitumor Efficacy | Demonstrated in vivo nih.gov |

Topoisomerases are enzymes that manage the topology of DNA and are vital for processes like DNA replication. wikipedia.org They are established targets for cancer chemotherapy. nih.gov Derivatives of 1,5-naphthyridine have been synthesized and evaluated as topoisomerase I (Top1) inhibitors. nih.govbenthamscience.com

Researchers have designed and synthesized dibenzo[c,h] nih.govnih.govnaphthyridinediones as Top1 inhibitors based on the structure of the indenoisoquinoline class of drugs. nih.govnih.gov Biological evaluation confirmed that these compounds retain Top1 inhibitory activity. nih.govnih.gov Specifically, the imidazolylpropyl analog 20 was found to be cytotoxic with a low-micromolar mean graph midpoint (MGM) value, indicating antiproliferative activity. nih.gov Other studies have also described various phenyl- and indeno-1,5-naphthyridine derivatives that exhibit inhibitory effects on Top1 and antiproliferative activity against human colon cancer cells. nih.gov

Kinases are a large family of enzymes that play central roles in cell signaling and are frequently dysregulated in cancer. The this compound scaffold has been used to develop inhibitors for several types of kinases.

PI3K/mTOR Inhibition : The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often deregulated in human cancers. nih.gov Several compounds based on naphthyridine and benzonaphthyridinone cores have been developed as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in this pathway. nih.govmit.eduTorin1 , a tricyclic benzonaphthyridinone, inhibits phosphorylation of mTORC1 and mTORC2 substrates at nanomolar concentrations and displays over 1,000-fold selectivity for mTOR over PI3K. nih.gov An improved version, Torin2 , showed an even more potent EC50 of 0.25 nM for inhibiting cellular mTOR activity with 800-fold selectivity over PI3K. mit.edumit.edu Additionally, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.gov

BET Bromodomain Inhibition : Bromodomains are protein modules that recognize acetylated lysine residues on histones, acting as "readers" of the epigenetic code to regulate gene transcription. nih.govchemistryviews.org Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have shown therapeutic potential in cancer and inflammatory diseases. nih.govchemistryviews.org Derivatives of 1,5-naphthyridine have been discovered as potent inhibitors of the BET bromodomain family. nih.govchemistryviews.orgconsensus.app Quantum mechanical calculations and X-ray crystal structures helped explain the high affinity of the 1,5-isomer over other naphthyridine isomers. nih.govchemistryviews.org

Other Protein Kinase Inhibition : The 1,5-naphthyridine scaffold has also been used to target other protein kinases. Certain derivatives have been identified as promising inhibitors of c-Met kinase and Janus kinase (JAK). researchgate.netgoogle.com In one instance, a 2-amino-1,5-naphthyridine derivative retained antiparasitic activity against P. falciparum even after a substantial loss in its primary target's (PvPI4K) inhibitory potency, suggesting a multi-targeted mechanism. nih.gov

Table 3: Activity of this compound Scaffolds Against Kinase Targets

| Compound/Series | Target | Activity Metric | Value |

| Torin1 | mTOR | Cellular Inhibition | 2 nM (mTORC1), 10 nM (mTORC2) nih.gov |

| Torin2 | mTOR | Cellular Inhibition (EC50) | 0.25 nM mit.edumit.edu |

| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one series | PI3K/mTOR | Dual Inhibition | Potent nih.gov |

| 1,5-Naphthyridine derivatives | BET Bromodomains | Inhibition | Potent nih.govchemistryviews.org |

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, K562, HepG-2, PC-3)

Derivatives of the 1,5-naphthyridine scaffold have demonstrated notable cytotoxic activities against a variety of human cancer cell lines. Research has focused on synthesizing and evaluating these compounds to identify potent anticancer agents.

A series of naphthyridine derivatives were assessed for their in vitro cytotoxic effects on human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.govnih.gov Several of these compounds exhibited significant potency, with some showing greater activity than the reference drug, colchicine. nih.govnih.gov For instance, certain compounds with a C-2 naphthyl ring demonstrated IC50 values of 0.7 µM in HeLa cells, 0.1 µM in HL-60 cells, and 5.1 µM in PC-3 cells. nih.govnih.gov The structure-activity relationship (SAR) studies indicated that the presence of a bulky, lipophilic group at the C-2 position of the naphthyridine core was beneficial for potent cytotoxic activity. nih.gov Furthermore, the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were also identified as being important for cytotoxicity. nih.govnih.gov

One study highlighted a novel dihydrobenzofuro[4,5-b] up.ac.zaresearchgate.netnaphthyridin-6-one derivative, MHY-449, which has shown to induce apoptosis in various human cancer cell lines, including those of the breast, colon, and prostate. spandidos-publications.com

The following table summarizes the cytotoxic activities of selected naphthyridine derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 16 | HeLa | 0.7 | nih.govnih.gov |

| HL-60 | 0.1 | nih.govnih.gov | |

| PC-3 | 5.1 | nih.govnih.gov | |

| Compound 14 | HeLa | 2.6 | nih.gov |

| HL-60 | 1.5 | nih.gov | |

| PC-3 | 2.7 | nih.gov | |

| Compound 15 | HeLa | 2.3 | nih.gov |

| HL-60 | 0.8 | nih.gov | |

| PC-3 | 11.4 | nih.gov | |

| Colchicine | HeLa | 23.6 | nih.gov |

| HL-60 | 7.8 | nih.gov | |

| PC-3 | 19.7 | nih.gov |

Mechanisms of Apoptosis Induction

The anticancer effects of certain naphthyridine derivatives are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. spandidos-publications.comnih.gov The induction of apoptosis is a key mechanism for the elimination of cancerous cells and is a primary target for many chemotherapeutic agents.

One novel dihydrobenzofuro[4,5-b] up.ac.zaresearchgate.netnaphthyridin-6-one derivative, MHY-449, has been shown to effectively induce apoptosis in non-small cell lung cancer (NSCLC) cells. spandidos-publications.com The underlying mechanism for this effect involves the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. spandidos-publications.com MHY-449 was also found to induce apoptosis through the mitochondrial pathway, which is characterized by alterations in the ratio of Bax/Bcl-2 protein expression and a loss of mitochondrial membrane potential. spandidos-publications.com These events trigger the caspase cascade and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.com Furthermore, the apoptotic cell death induced by MHY-449 can be inhibited by a pan-caspase inhibitor, confirming the central role of caspases in this process. spandidos-publications.com The downregulation of Akt phosphorylation is also implicated as an essential step in MHY-449-induced apoptosis. spandidos-publications.com

In addition to the caspase-dependent pathway, some naphthyridine derivatives may also induce cell cycle arrest, which can lead to apoptosis. spandidos-publications.comnih.gov For instance, MHY-449 was found to induce cell cycle arrest at the S phase, leading to an increased sub-G1 fraction, which is indicative of apoptosis. spandidos-publications.com

Antimycobacterial and Antitubercular Activity

Inhibition of Mycobacterium tuberculosis Strains (e.g., mc26230)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new antitubercular agents. asm.org The this compound scaffold has been explored for the development of novel compounds with antimycobacterial properties.

A series of novel this compound based carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis mc26230. asianpubs.orgresearchgate.net The minimum inhibitory concentration (MIC) of these compounds was determined, with rifampicin used as a standard reference. asianpubs.org Several of the synthesized compounds displayed good to moderate activity. asianpubs.org Notably, one compound with a 3-cyano substitution exhibited potent activity with a MIC value of 4 µg/mL. asianpubs.org Another compound with a 4-cyano group showed activity at a MIC of 8 µg/mL, while an ortho-substituted cyano compound had a MIC of 16 µg/mL. asianpubs.org

The following table presents the antitubercular activity of selected this compound based carbohydrazide derivatives against M. tuberculosis mc26230.

| Compound | Substitution | MIC (µg/mL) | Reference |

| 6f | 3-cyano | 4 | asianpubs.org |

| 6g | 4-cyano | 8 | asianpubs.org |

| 6e | 2-cyano | 16 | asianpubs.org |

| Rifampicin | - | - | asianpubs.org |

Efficacy against Multi-Drug Resistant (MDR) Strains (e.g., mc2 8243, mc2 8247, mc2 8259)

Multidrug-resistant tuberculosis (MDR-TB) poses a significant global health threat, necessitating the discovery of new drugs that are effective against these resistant strains. mdpi.comnih.gov While research into the 1,5-naphthyridine scaffold has shown promise against drug-susceptible M. tuberculosis, its efficacy against MDR strains is an area of ongoing investigation. The development of compounds based on this scaffold could provide a valuable chemical starting point for creating new and potent treatments for MDR-TB. asm.org

Antiparasitic Agents

Antimalarial Activity (e.g., Plasmodium falciparum, Plasmodium vivax, PfPI4K and Hemozoin Formation Inhibition)

The 1,5-naphthyridine scaffold has been identified as a promising starting point for the development of new antimalarial drugs. up.ac.zamalariaworld.orgnih.gov Derivatives of this structure have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. up.ac.zamalariaworld.orgnih.gov

Structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines have identified compounds with potent antimalarial properties. up.ac.zamalariaworld.orgnih.gov These compounds have been shown to act as dual inhibitors, targeting both Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and the formation of hemozoin. up.ac.zamalariaworld.orgnih.gov PfPI4K is a crucial enzyme for parasite development, while hemozoin formation is a detoxification pathway for the parasite, which crystallizes toxic heme released from the digestion of hemoglobin. acs.org The inhibition of both of these pathways represents a promising strategy for antimalarial drug development. up.ac.zamalariaworld.orgnih.govacs.org

Certain 2,8-disubstituted-1,5-naphthyridines with basic groups at the 8-position have been shown to retain PfPI4K inhibitory activity while primarily acting through the inhibition of hemozoin formation. up.ac.zamalariaworld.orgnih.gov A representative compound from this series demonstrated efficacy in a humanized mouse model of malaria infection with a single oral dose. up.ac.zamalariaworld.orgnih.govacs.org This compound also showed activity against both field isolates and lab-raised drug-resistant strains of P. falciparum. up.ac.zamalariaworld.orgnih.govacs.org

The following table summarizes the antimalarial activity of a representative 2,8-disubstituted-1,5-naphthyridine derivative.

| Compound | Target | Activity | Reference |

| Representative 2,8-disubstituted-1,5-naphthyridine | P. falciparum (drug-resistant strains) | Active | up.ac.zamalariaworld.orgnih.govacs.org |

| PfPI4K | Inhibitor | up.ac.zamalariaworld.orgnih.govacs.org | |

| Hemozoin Formation | Inhibitor | up.ac.zamalariaworld.orgnih.govacs.org |

Antileishmanial Activity (e.g., L. Infantum amastigotes)

Visceral leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. The toxicity and growing resistance to current treatments necessitate the discovery of novel therapeutic agents. Derivatives of the 1,5-naphthyridine scaffold have emerged as promising candidates in the search for new antileishmanial drugs.

Several studies have highlighted the potent in vitro activity of substituted 1,5-naphthyridine derivatives against Leishmania infantum amastigotes, the clinically relevant form of the parasite that resides within host macrophages. Research has demonstrated that certain indeno ajmb.orgnaphthyridine and tetrahydroindeno ajmb.orgnaphthyridine derivatives exhibit significant antileishmanial effects, with some compounds showing activity comparable to the standard drug Amphotericin B.

A proposed mechanism of action for some of these compounds is the inhibition of Leishmania DNA topoisomerase IB (LtopIB), an essential enzyme for DNA replication and repair in the parasite. Notably, some of these derivatives have shown selective inhibition of the parasitic enzyme over the human counterpart (hTopIB), which is a desirable characteristic for minimizing host toxicity.

The antileishmanial efficacy is often quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), which is the ratio of the cytotoxic concentration against a mammalian cell line to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite.

| Compound Type | Example Compound | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Tetrahydroindeno ajmb.orgnaphthyridine | Compound 5h | 0.54 ± 0.17 | > 277 | wikipedia.org |

| Tetrahydroindeno ajmb.orgnaphthyridine | Compound 5e | 0.67 ± 0.06 | > 223 | wikipedia.org |

| Indeno ajmb.orgnaphthyridine | Compound 6b | 0.74 ± 0.08 | > 202 | wikipedia.org |

| Amphotericin B (Standard) | - | 0.32 ± 0.05 | > 62.5 | wikipedia.org |

Anti-intestinal Nematode Activity (e.g., Nippostrongylus brazilliensis)

Intestinal nematode infections affect a significant portion of the global population, particularly in tropical and subtropical regions. The emergence of resistance to existing anthelmintic drugs underscores the need for new chemical entities to treat these infections. Research into the biological activities of 1,5-naphthyridine derivatives has extended to their potential as anti-nematode agents.

A series of benzonaphthyridine derivatives, which are structurally related to the 1,5-naphthyridine scaffold, have been synthesized and evaluated for their in vivo activity against the intestinal nematode Nippostrongylus brazilliensis in a rat model. nih.govnih.gov Among the tested compounds, a derivative bearing a C=N linkage moiety demonstrated significant anti-intestinal nematode activity. nih.govnih.gov

Specifically, the compound 7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl)methylene)aminophenyl)-amino-benzo[b] ajmb.orgnaphthyridine (compound 4n in the study) was identified as a potent agent. nih.govnih.gov In in vivo tests, this compound exhibited a high percentage of deparasitization, indicating its effectiveness in eliminating the nematode infection. nih.govnih.gov

| Compound | Dose (mg/kg) | Parasite | Deparasitization (%) | Reference |

|---|---|---|---|---|

| 7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl)methylene)aminophenyl)-amino-benzo[b] ajmb.orgnaphthyridine | 10 | Nippostrongylus brazilliensis | 80.2 | nih.govnih.gov |

Anti-inflammatory Properties

Modulation of Inflammatory Mediators (e.g., LPS-induced NO, IL-6, TNF-α production)

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The 1,5-naphthyridine scaffold has been explored for its potential to modulate inflammatory pathways. Certain derivatives have shown the ability to inhibit the production of key inflammatory mediators.

One notable example is canthin-6-one, a naturally occurring alkaloid with a 1,5-naphthyridine core structure. Studies have demonstrated its anti-inflammatory properties through the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines. nih.gov Overproduction of NO is a hallmark of inflammatory conditions.

Furthermore, canthin-6-one has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in a rat model of colitis. nih.gov While specific data on the effect of this compound on interleukin-6 (IL-6) and TNF-α is not extensively detailed in the provided context, the activity of related compounds like canthin-6-one suggests a potential for this scaffold to modulate these critical inflammatory signaling molecules.

| Compound | Activity | Model | Reference |

|---|---|---|---|

| Canthin-6-one | Inhibition of LPS-induced NO production | RAW 264.7 murine macrophage cell line | nih.gov |

| Canthin-6-one | Reduction of TNF-α and IL-1β | Rat model of colitis | nih.gov |

Central Nervous System (CNS) Activities

The 1,5-naphthyridine-2(1H)-one scaffold has also been investigated for its potential to interact with targets within the central nervous system, leading to the discovery of compounds with activities relevant to neurological and psychiatric disorders.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. nih.govnih.gov However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders. nih.gov Consequently, NMDA receptor antagonists have been explored as potential therapeutic agents.

Within the this compound class of compounds, ACEA-0762 has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.net While detailed pharmacological data for ACEA-0762 is limited in the provided search results, its classification highlights the potential of the this compound scaffold to yield compounds that can modulate the glutamatergic system.

Orexin-1 Receptor Antagonism

The orexin system, consisting of two G protein-coupled receptors, orexin-1 (OX1) and orexin-2 (OX2), and their neuropeptide ligands, plays a key role in regulating arousal, wakefulness, and appetite. nih.gov Antagonists of the orexin receptors are of interest for the treatment of insomnia and other disorders.

A notable example of a 1,5-naphthyridine derivative with CNS activity is SB-334867, which is a selective non-peptide orexin-1 receptor antagonist. nih.gov This compound has been instrumental in elucidating the physiological roles of the orexin system.

SB-334867 exhibits a significantly higher affinity for the OX1 receptor compared to the OX2 receptor. nih.gov In vitro studies using Chinese hamster ovary (CHO) cells expressing human orexin receptors have demonstrated its potent inhibition of intracellular calcium release mediated by the OX1 receptor. nih.gov

| Compound | Target | Activity (pKb) | Assay | Reference |

|---|---|---|---|---|

| SB-334867 | Human OX1 Receptor | 7.2 | Inhibition of intracellular Ca2+ release in CHO cells | nih.gov |

| SB-334867 | Human OX2 Receptor | < 5 | Inhibition of intracellular Ca2+ release in CHO cells |

Delta-Opioid Receptor Antagonism

Current scientific literature does not provide specific evidence to support the activity of this compound scaffolds as delta-opioid receptor antagonists. While the broader class of opioid receptors is a significant target for analgesic and other neurological drugs, research directly linking this particular naphthyridinone isomer to delta-opioid receptor antagonism is not presently available.

Hypotensive and Pain-Relieving Potentials

The therapeutic potential of fused 1,5-naphthyridine derivatives has been noted in the context of hypotensive and pain-relieving activities mdpi.com. The core structure is considered a viable scaffold for the development of agents targeting the cardiovascular system. Additionally, certain naturally occurring indolo nih.govfrontiersin.orgnaphthyridine alkaloids, which are structurally related to naphthyridines, have been reported to exhibit sedative and hypotensive effects nih.gov. However, specific research detailing the hypotensive and analgesic properties of the this compound scaffold itself is limited in the available literature.

Antimicrobial and Antifungal Efficacy

The 1,5-naphthyridine core is a key feature in a variety of compounds exhibiting antimicrobial properties.

Antibacterial Spectrum (e.g., Bacillus cereus, broad-spectrum)

Certain derivatives of the 1,5-naphthyridine scaffold have demonstrated notable antibacterial activity. One such example is 10-hydroxycanthin-6-one, a naturally occurring 1,5-naphthyridine alkaloid. This compound has been shown to be effective against Bacillus cereus, a Gram-positive bacterium. mdpi.com The activity of this compound highlights the potential of the 1,5-naphthyridine core in the development of new antibacterial agents.

Table 1: Antibacterial Activity of 1,5-Naphthyridine Derivatives

| Compound | Target Bacterium | Activity |

|---|---|---|

| 10-hydroxycanthin-6-one | Bacillus cereus | MIC = 15.62 µg/mL mdpi.com |

Antifungal Spectrum (e.g., Fusarium graminearum, Fusarium solani)

While some naphthyridine derivatives have been investigated for antifungal properties, specific data on the efficacy of this compound scaffolds against the fungal species Fusarium graminearum and Fusarium solani is not well-documented in current research. A study on the naturally derived 1,5-naphthyridine derivative, 10-hydroxycanthin-6-one, did report antifungal activity against these two Fusarium species, with growth inhibition rates of 74.5% and 57.9% respectively mdpi.com.

Other Therapeutic Targets

Beyond antimicrobial and cardiovascular applications, the broader naphthyridine chemical class has been explored for a range of other therapeutic uses.

Antiallergy Activity (SRS-A Release Inhibition)

Investigations into the antiallergic properties of naphthyridinones have been conducted; however, the available research focuses on a different isomer. Studies have described a novel class of antiallergy agents based on the substituted 1,8-naphthyridin-2(1H)-one structure, which are potent inhibitors of the release of Slow-Reacting Substance of Anaphylaxis (SRS-A) acs.org. There is currently no specific information available in the scientific literature regarding the potential of the this compound scaffold to inhibit SRS-A release.

Mechanistic Investigations of Biological Action

Enzyme Inhibition Kinetics (e.g., IC50 values)

Derivatives of 1,5-Naphthyridin-2(1H)-one have demonstrated significant inhibitory activity against specific enzymes, quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A primary focus of kinetic studies has been the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair.

A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and evaluated as selective PARP-1 inhibitors. nih.govnih.gov Among these, compound 8m was identified as a highly potent inhibitor of PARP-1 activity, with an IC50 value of 0.49 nM. nih.gov This compound also showed potent activity in a cellular context, inhibiting BRCA mutant DLD-1 cells with an IC50 of 4.82 nM. nih.gov

Another prominent derivative, AZD5305 (Saruparib) , which contains a 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl moiety, is a potent and selective PARP1 inhibitor. nih.gov In a PARylation assay, AZD5305 exhibited an IC50 of 1.55 nM for PARP1, demonstrating approximately 500-fold selectivity over PARP2 (IC50 of 653 nM). researchgate.net

The table below summarizes the enzyme inhibition kinetics for selected this compound derivatives against their primary target, PARP-1.

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound 8m (3-ethyl-1,5-naphthyridin-2(1H)-one derivative) | PARP-1 | 0.49 | nih.gov |

| AZD5305 (Saruparib) | PARP-1 | 1.55 | researchgate.net |

| AZD5305 (Saruparib) | PARP-2 | 653 | researchgate.net |

Molecular Target Identification and Validation (e.g., HIV Integrase, PARP-1, DHFR)

Research efforts have successfully identified and validated Poly(ADP-ribose) polymerase 1 (PARP-1) as a key molecular target for inhibitors derived from the this compound scaffold. While the broader naphthyridine class has been investigated against targets like HIV Integrase and Dihydrofolate Reductase (DHFR), specific evidence for the 1,5-isomer is concentrated on PARP-1.

PARP-1: PARP-1 is a nuclear enzyme crucial for the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). nih.gov The mechanism of action for this compound-based inhibitors against PARP-1 is twofold. Firstly, they act as catalytic inhibitors by competing with the NAD+ substrate at the enzyme's active site. nih.gov This prevents the synthesis and addition of poly(ADP-ribose) chains to PARP-1 and other nuclear proteins, a process known as PARylation, which is essential for recruiting other DNA repair factors. nih.govresearchgate.net